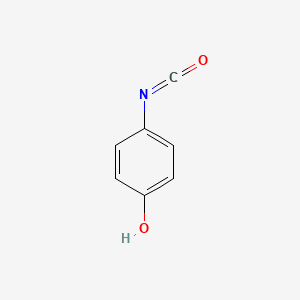

4-Isocyanatophenol

Description

Properties

CAS No. |

23159-72-0 |

|---|---|

Molecular Formula |

C7H5NO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

4-isocyanatophenol |

InChI |

InChI=1S/C7H5NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |

InChI Key |

DYKCDKICHOCWGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4-Isocyanatophenol has the molecular formula C7H6N2O and features an isocyanate functional group attached to a phenolic ring. This structure imparts unique reactivity, making it suitable for various chemical reactions, particularly in the synthesis of polymers and other organic compounds.

Polymer Chemistry

This compound is utilized in the synthesis of polyurethane (PU) foams and coatings due to its ability to react with polyols. The incorporation of this compound into PU formulations enhances thermal stability and mechanical properties.

Table 1: Properties of Polyurethanes Modified with this compound

| Property | Control PU | PU with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 220 |

| Tensile Strength (MPa) | 25 | 30 |

| Elongation at Break (%) | 300 | 350 |

Case Study: Enhanced Performance in Coatings

A study demonstrated that adding small amounts of this compound to polyurethane coatings improved their resistance to thermal degradation and mechanical stress, making them suitable for automotive applications .

Pharmaceutical Applications

The compound has potential applications in drug design and development. Its isocyanate group can be used for the synthesis of bioactive compounds through the formation of urea derivatives.

Table 2: Potential Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Urea Derivative A | Cancer | Inhibition of cell proliferation |

| Urea Derivative B | Inflammatory Diseases | Modulation of immune response |

Case Study: Anticancer Activity

Research indicated that derivatives synthesized from this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential as a scaffold for anticancer drug development .

Material Science

In material science, this compound is explored for its role in producing advanced composite materials. Its reactivity allows for the cross-linking of polymer chains, enhancing the mechanical properties of composites.

Table 3: Mechanical Properties of Composites with this compound

| Composite Type | Flexural Strength (MPa) | Impact Resistance (J/m) |

|---|---|---|

| Control Composite | 50 | 15 |

| Composite with Additive | 70 | 25 |

Case Study: Composite Applications in Aerospace

A study on aerospace-grade composites incorporating this compound showed improved performance under high-stress conditions, indicating its suitability for lightweight structural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Isocyanates

Table 1: Molecular Properties of Selected Phenyl Isocyanates

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Isocyanatophenol | C₇H₅NO₂ | 23159-72-0 | 135.12 | -OH (para to -NCO) |

| 4-Methoxyphenyl isocyanate | C₈H₇NO₂ | 5416-93-3 | 149.15 | -OCH₃ (para to -NCO) |

| 4-Chloro-2-isocyanatophenol | C₇H₄ClNO₂ | 122020-63-7 | 169.57 | -Cl (ortho), -NCO (para) |

| 4-Isopropylphenyl isocyanate | C₁₀H₁₁NO | 31027-31-3 | 161.20 | -CH(CH₃)₂ (para to -NCO) |

| 4-Fluorophenyl isothiocyanate | C₇H₄FNS | 2059-76-9 | 153.18 | -F (para), -NCS (isothiocyanate) |

Polymeric and Complex Derivatives

Table 2: Polymeric Derivatives of this compound

Functional Insights

- bis(4-Isocyanatophenyl)methane : This dimer increases crosslink density in polyurethanes, enhancing mechanical strength and thermal stability .

- Thiophosphate Derivatives : The thiophosphate group in tris(4-isocyanatophenyl) thiophosphate introduces flame-retardant properties, making it valuable in materials exposed to high temperatures .

Preparation Methods

Curtius Rearrangement of Diazide Intermediates

The Curtius rearrangement is a classical method for synthesizing isocyanates from carboxylic acid derivatives. For 4-isocyanatophenol, this approach begins with the conversion of 4-carboxyphenol derivatives to diazides, followed by thermal decomposition:

-

Synthesis of Diazide Precursors :

-

Thermal Rearrangement :

Nickel-Catalyzed Reaction of Aryl Halides with Metal Cyanates

This phosgene-free method utilizes aryl halides and metal cyanates in the presence of nickel complexes :

-

Reaction Setup :

-

Key Parameters :

-

Mechanism :

Phosgene-Free Reductive Carbonylation of Nitroaromatics

Palladium-catalyzed reductive carbonylation offers an eco-friendly alternative to phosgenation :

-

Process Overview :

-

Optimization Challenges :

Hydrolysis of Carbamate Esters

Carbamate esters serve as protected precursors for isocyanates. This two-step method involves:

-

Carbamate Synthesis :

-

Pyrolysis :

Traditional Phosgenation of 4-Aminophenol

Despite toxicity concerns, phosgenation remains industrially prevalent:

-

Direct Reaction :

-

Safety Modifications :

Comparative Analysis of Methods

| Method | Catalyst | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Curtius Rearrangement | DBTDL | 70–85% | High purity; scalable | Hazardous diazide intermediates |

| Nickel-Catalyzed | Ni(COD)₂ | 50–60% | Phosgene-free; simple setup | Moderate yields; byproduct formation |

| Reductive Carbonylation | Pd/C, CeO₂–ZrO₂ | 60–75% | Environmentally friendly | Catalyst degradation; high cost |

| Carbamate Pyrolysis | CeO₂–ZrO₂ | 75–90% | Mild conditions; high selectivity | Energy-intensive pyrolysis step |

| Phosgenation | None | >95% | High efficiency; industrial maturity | Toxicity risks; environmental impact |

Q & A

Q. Basic

- Single-crystal XRD : Resolve bond lengths and angles, confirming the isocyanate group’s geometry.

- PXRD : Compare diffraction patterns with simulated data (Mercury software) to assess phase purity.

- Solid-state NMR : Use ¹⁵N CP/MAS to probe hydrogen-bonding interactions in crystalline lattices.

For amorphous samples, pair DSC with Raman spectroscopy to detect glass transitions or polymorphic transformations .

How should researchers address ethical and safety challenges when handling this compound in laboratory settings?

Q. Basic

- Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to the compound’s irritant properties.

- Waste disposal : Neutralize residual isocyanate groups with aqueous ethanolamine before disposal.

- Ethical reporting : Disclose near-miss incidents and deviations in experimental logs to enhance reproducibility .

What strategies can reconcile conflicting literature data on this compound’s solubility in polar aprotic solvents?

Q. Advanced

- Standardized protocols : Adopt IUPAC guidelines for solubility testing (e.g., shake-flask method at 25°C).

- Ternary phase diagrams : Map solubility limits in solvent mixtures (e.g., DMSO/THF) using cloud-point titration.

- Machine learning : Train models on existing solubility datasets to predict outliers and identify overlooked variables (e.g., trace water content) .

How can kinetic isotope effects (KIEs) clarify the mechanism of this compound’s hydrolysis?

Q. Advanced

- Deuterium labeling : Synthesize this compound-d₃ (deuterated aromatic ring) and measure kH/kD ratios via NMR.

- Computational synergy : Compare experimental KIEs with DFT-calculated vibrational frequencies for transition states.

A primary KIE (kH/kD > 2) suggests rate-determining proton transfer, while secondary KIEs indicate bond reorganization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.